molecular formula C12H12FN B8682093 7-Fluoro-3,4,4a,5-tetrahydro-2H-indeno[1,2-b]pyridine CAS No. 97677-22-0

7-Fluoro-3,4,4a,5-tetrahydro-2H-indeno[1,2-b]pyridine

Cat. No. B8682093
M. Wt: 189.23 g/mol
InChI Key: VTBIDGAMPFTYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08580956B2

Procedure details

3-Bromopropylamine (4.7 g. 21.7 mmole) and 5-Fluoro-1-indanone (2.5 g, 16.7 mmole) were dissolved in 50 ml DMF and the reaction was cooled to 0° C. Triethylamine (13.5 g, 133 mmole) was added. 20 ml DCM was also added to help with the stirring. Titanium chloride (1M in DCM, 15 ml) was then added and the ice bath was removed. The reaction was stirred at room temperature overnight. 200 ml ether was added and the reaction was filtered though a Celite cake. The filtrate was concentrated to dryness under vacuum. The residue was dissolved in 200 ml ether and washed with brine (2×200 ml). The organic layer was dried over sodium sulfate and concentrated to dryness. 2.6 g Black oil was obtained and it was used in next step without further purification.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][NH2:5].[F:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[C:12](=O)[CH2:11][CH2:10]2.C(N(CC)CC)C.C(Cl)Cl>CN(C=O)C.[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]>[F:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[C:12]1=[N:5][CH2:4][CH2:3][CH2:2][CH:11]1[CH2:10]2 |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
BrCCCN
Name
Quantity
2.5 g
Type
reactant
Smiles
FC=1C=C2CCC(C2=CC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
15 mL
Type
catalyst
Smiles
[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
ADDITION
Type
ADDITION
Details
200 ml ether was added
FILTRATION
Type
FILTRATION
Details
the reaction was filtered though a Celite cake
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 ml ether
WASH
Type
WASH
Details
washed with brine (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
2.6 g Black oil was obtained
CUSTOM
Type
CUSTOM
Details
it was used in next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC=1C=C2CC3C(=NCCC3)C2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.